molecular formula C13H13NO6 B7816639 5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid

5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No.: B7816639
M. Wt: 279.24 g/mol
InChI Key: GNGUVVPYFWBCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a complex organic compound that features a benzodioxole moiety, an oxazole ring, and a carboxylic acid group

Chemical Reactions Analysis

Types of Reactions

5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The benzodioxole moiety is known to interact with various biological targets, making it a valuable scaffold for drug design .

Medicine

In medicinal chemistry, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .

Mechanism of Action

The mechanism of action of 5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The benzodioxole moiety can bind to enzyme active sites, inhibiting their activity. The oxazole ring can interact with nucleic acids, affecting gene expression and protein synthesis . These interactions can modulate various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid apart is its combination of the benzodioxole moiety, oxazole ring, and carboxylic acid group. This unique structure allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6/c1-17-10-3-7(4-11-12(10)19-6-18-11)2-8-5-9(13(15)16)14-20-8/h3-4,8H,2,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGUVVPYFWBCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CC3CC(=NO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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